molecular formula C15H24ClN B15342416 5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha-dimethyl-, hydrochloride CAS No. 41635-27-2

5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha-dimethyl-, hydrochloride

Cat. No.: B15342416
CAS No.: 41635-27-2
M. Wt: 253.81 g/mol
InChI Key: LDHNSKGQGGZCLY-UHFFFAOYSA-N
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Description

5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha-dimethyl-, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by its benzocycloheptene core, which is a seven-membered ring fused to a benzene ring, and its ethanamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha-dimethyl-, hydrochloride involves multiple steps. One common method includes the hydrogenation of benzocycloheptene derivatives under specific conditions to introduce the tetrahydro functionality. The ethanamine side chain is then introduced through a series of substitution reactions. The final step involves the methylation of the nitrogen atom to obtain the N,alpha-dimethyl derivative, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation and substitution reactions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha-dimethyl-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can further hydrogenate the benzocycloheptene ring.

    Substitution: The ethanamine side chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as alkyl halides and amines are used under basic conditions.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Further hydrogenated benzocycloheptene derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha-dimethyl-, hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzocycloheptene, 2,4a,5,6,7,8-hexahydro-3,5,5,9-tetramethyl-, ®-: Another benzocycloheptene derivative with different substituents.

  • 6,7,8,9-Tetrahydro-5H-benzo7annulene-6-carbonitrile : A similar compound with a carbonitrile group.
  • N-Ethyl-N-((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)ethanamine hydrochloride : A structurally related compound with an imidazo[1,5-a][1,4]diazepine core.

Uniqueness

5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha-dimethyl-, hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

41635-27-2

Molecular Formula

C15H24ClN

Molecular Weight

253.81 g/mol

IUPAC Name

methyl-[1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)propan-2-yl]azanium;chloride

InChI

InChI=1S/C15H23N.ClH/c1-12(16-2)10-13-8-9-14-6-4-3-5-7-15(14)11-13;/h8-9,11-12,16H,3-7,10H2,1-2H3;1H

InChI Key

LDHNSKGQGGZCLY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(CCCCC2)C=C1)[NH2+]C.[Cl-]

Origin of Product

United States

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